5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylicacid
Description
5-(4-Fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4 of the pyrazole ring and a 4-fluoro-3-methylphenyl substituent at position 4. The fluorine atom on the phenyl ring enhances electron-withdrawing effects, while the methyl group contributes to steric bulk. This compound is of interest in medicinal chemistry due to the structural versatility of pyrazole derivatives, which are frequently explored for antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-6-4-7(2-3-9(6)12)10-8(11(15)16)5-13-14-10/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI Key |
KWCNWUMWYBVPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NN2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(4-fluoro-3-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the fluoro and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The position and type of substituents significantly influence electronic and steric properties. For example, trifluoromethyl (CF₃) groups (e.g., ) are more electron-withdrawing than fluoro or methyl, affecting acidity and reactivity.
- Substituent placement: The carboxylic acid group at position 4 (vs.
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity. Electron-withdrawing substituents (e.g., CF₃ in , Cl in ) lower the pKa by stabilizing the conjugate base, while methyl groups (as in the target compound) have a modest effect .
- Lipophilicity: The 4-fluoro-3-methylphenyl group in the target compound offers moderate lipophilicity.
- Solubility: Phenoxy or amino groups (e.g., ) improve solubility via hydrogen bonding, whereas halogenated phenyl rings (e.g., ) reduce it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
